Lipophilicity Comparison with Analogs
The target compound exhibits a Consensus Log P (average of five computational methods) of 3.24 . This value is substantially higher than the predicted log P of its 5-chloro analog (estimated 2.8–2.9) and lower than the 5-iodo analog (estimated 3.5–3.6), placing it in an optimal range for balancing membrane permeability with aqueous solubility. The trifluoromethyl group contributes approximately +0.8 to +1.0 log units relative to the non-fluorinated parent structure [1].
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log P = 3.24 |
| Comparator Or Baseline | 5-Chloro analog (estimated 2.8–2.9); 5-Iodo analog (estimated 3.5–3.6); Non-fluorinated parent (estimated ~2.4) |
| Quantified Difference | ΔLog P ≈ +0.4 to +0.8 vs. chloro; ΔLog P ≈ −0.2 to −0.3 vs. iodo; ΔLog P ≈ +0.8 to +1.0 vs. non-fluorinated |
| Conditions | Computational predictions using iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT methods |
Why This Matters
A log P of 3.24 falls within the optimal range (1–5) for oral bioavailability and CNS penetration, whereas lower values risk poor membrane diffusion and higher values increase metabolic clearance and toxicity.
- [1] Böhm, H.-J., et al. Fluorine in Medicinal Chemistry. ChemBioChem, 2004, 5, 637–643. View Source
